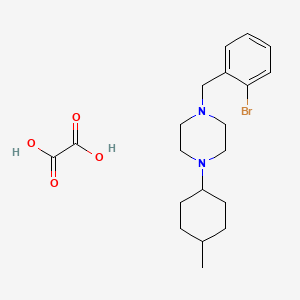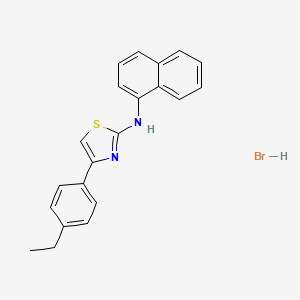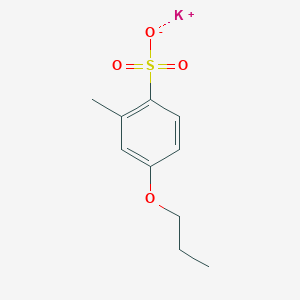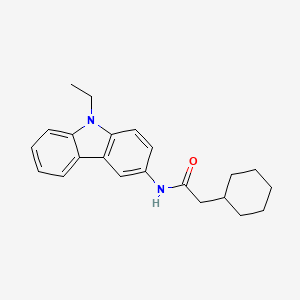
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves its interaction with various neurotransmitter systems in the brain. It acts as a 5-HT1A receptor agonist, which results in the activation of the receptor and subsequent downstream signaling. This leads to the release of neurotransmitters such as serotonin, which can modulate mood and behavior. It also inhibits the uptake of dopamine and norepinephrine, which can increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate are diverse and depend on the specific pharmacological activity being studied. It has been shown to modulate various neurotransmitter systems in the brain, leading to changes in mood, behavior, and cognition. It has also been found to possess anticonvulsant and analgesic properties, which can be beneficial in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments include its relatively simple synthesis method, its diverse pharmacological properties, and its potential applications in various research areas. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression, given its 5-HT1A receptor agonist activity. Another area of interest is its potential as a treatment for ADHD and other related disorders, given its ability to inhibit dopamine and norepinephrine uptake. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 4-(4-methylcyclohexyl)piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which is then converted to its oxalate salt form using oxalic acid. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to exhibit various pharmacological activities, making it a promising candidate for scientific research. It has been reported to act as a 5-HT1A receptor agonist, which can be useful in the treatment of various neurological disorders such as anxiety and depression. It has also been found to inhibit the uptake of dopamine and norepinephrine, which can be beneficial in the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAYJREKFQIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)

![N-[3-(benzyloxy)benzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B4988804.png)
![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)

